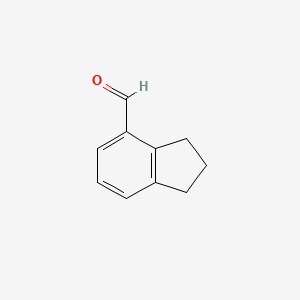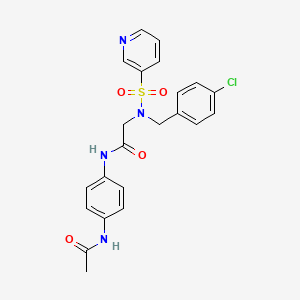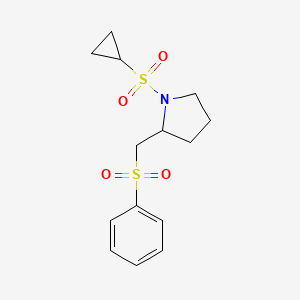
4-Propylnaphthalen-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propylnaphthalen-1-amine hydrochloride is a chemical compound with the CAS Number: 2197053-89-5 . It has a molecular weight of 221.73 and is commonly used in scientific experiments and research. The compound is a white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15N.ClH/c1-2-5-10-8-9-13 (14)12-7-4-3-6-11 (10)12;/h3-4,6-9H,2,5,14H2,1H3;1H . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound is a white to yellow powder or crystals . It has a molecular weight of 221.73 . The compound should be stored in a refrigerator .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The study by Yatsenko et al. (2001) investigated the crystal structures of derivatives of naphthalen-1-amine, including hydrochloride forms. This research focused on the molecular electronic structure in different crystal environments, providing insights into intermolecular interactions and dipole moments in such compounds (Yatsenko, Chernyshev, Paseshnichenko, & Schenk, 2001).
Chemical Synthesis and Reactions
Marinho and Proença (2016) demonstrated the reaction of hydrochloride salts of amines, including naphthalen-1-amine derivatives, with aromatic aldehydes. This study highlights the importance of such compounds in the synthesis of complex organic molecules (Marinho & Proença, 2016).
Polymer Drug Conjugates
Research by Babazadeh (2008) involved the synthesis of polymers containing pendent amine groups, potentially including derivatives of naphthalen-1-amine. This study is significant for the development of controlled release systems in drug delivery (Babazadeh, 2008).
Bioimaging Applications
Iniya et al. (2014) and Anbu et al. (2012) explored the use of naphthylamine-based compounds in bioimaging. These studies focus on the development of fluorescent probes and chemosensors, highlighting the potential of naphthalen-1-amine derivatives in biomedical imaging and diagnostics (Iniya, Jeyanthi, Krishnaveni, Mahesh, & Chellappa, 2014); (Anbu, Shanmugaraju, Ravishankaran, Karande, & Mukherjee, 2012).
Environmental Applications
Nyssen et al. (1990) researched the removal of aromatic amines, including naphthalen-1-amine derivatives, from water using foam flotation. This study contributes to environmental science by demonstrating techniques for removing potential pollutants (Nyssen, White, Bibring, & Wilson, 1990).
Safety and Hazards
The compound is classified under the GHS07 pictogram . It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-propylnaphthalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N.ClH/c1-2-5-10-8-9-13(14)12-7-4-3-6-11(10)12;/h3-4,6-9H,2,5,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLFGDAWGRVBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C2=CC=CC=C12)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-(1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidin-4-yl)-2-hydroxyacetate](/img/structure/B2635971.png)



![methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2635976.png)




![N-(benzo[d]thiazol-2-yl)-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2635984.png)
![Methyl 2-amino-2-[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2635988.png)
